(1,3,3-Trifluorocyclobutyl)methanamine chemical properties
(1,3,3-Trifluorocyclobutyl)methanamine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of (1,3,3-Trifluorocyclobutyl)methanamine
Abstract
(1,3,3-Trifluorocyclobutyl)methanamine represents a sophisticated, fluorinated building block of significant interest to the fields of medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms onto a conformationally restricted cyclobutane scaffold provides a unique combination of physicochemical properties. This guide offers a comprehensive analysis of this compound, delving into its structural attributes, predicted chemical properties, anticipated spectroscopic signatures, and plausible synthetic strategies. By synthesizing data from analogous structures and fundamental chemical principles, this document serves as an essential resource for researchers aiming to leverage this molecule for the development of novel therapeutics with optimized metabolic stability, pKa, and lipophilicity.
Introduction: The Strategic Value of Fluorinated Scaffolds
In modern drug design, the introduction of fluorine into lead compounds is a well-established strategy to enhance pharmacological profiles.[1] Fluorine's high electronegativity, small size, and the exceptional strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2] When combined with a cyclobutane ring—a valuable three-dimensional bioisostere for phenyl groups—the resulting scaffold offers a powerful tool for navigating complex chemical space.[3]
(1,3,3-Trifluorocyclobutyl)methanamine is a prime example of such a scaffold. It features:
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A conformationally restricted cyclobutane core , which orients substituents in a well-defined vector space.
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A geminal difluoro group at the C3 position and a tertiary fluorine at the C1 position, which create a unique electronic environment, block metabolic pathways, and modulate the basicity of the amine.
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A primary methanamine group , a crucial pharmacophoric element for forming salt bridges and hydrogen bonds with biological targets.
This guide provides a predictive but scientifically grounded overview of this compound's properties, intended to empower drug development professionals in its strategic application.
Structural and Physicochemical Property Analysis
While extensive experimental data for this specific molecule is not widely published, we can predict its core properties with high confidence based on well-documented effects of its constituent functional groups.
Key Structural Influences on Properties
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pKa Modulation: The potent electron-withdrawing inductive effect of the three fluorine atoms is expected to significantly decrease the basicity (lower the pKa) of the primary amine compared to its non-fluorinated analog. Studies on simpler 3-fluorocyclobutylamines have shown an acidification of approximately 0.8 pKa units per fluorine atom.[3] This allows for fine-tuning of the amine's ionization state at physiological pH, which is critical for target engagement and cell permeability.
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Lipophilicity (logP/logD): Fluorination is a classic method for increasing lipophilicity.[1] The trifluoro substitution pattern is anticipated to substantially increase the compound's octanol-water partition coefficient (logP), which can enhance membrane permeability and oral bioavailability.[1]
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Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol) and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] The fluorine atoms at C1 and C3 effectively shield adjacent C-H bonds from oxidative metabolism, a common strategy for extending a drug candidate's half-life.[4]
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Dipole Moment and Conformation: The gem-difluoro group creates a strong local dipole. The rigid nature of the cyclobutane ring locks the orientation of this dipole relative to the methanamine group, which can be exploited to achieve specific, high-affinity interactions with a protein binding pocket.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C₅H₈F₃N | - |
| Molecular Weight | 141.12 g/mol | - |
| Boiling Point | ~180 - 195 °C | Estimated based on similarly sized fluorinated amines. For comparison, 4,4,4-Trifluorobutylamine has a boiling point of 187-189 °C. |
| pKa (of conjugate acid) | 7.5 - 8.5 | Significantly lower than typical alkylamines (pKa ~10.5) due to the strong inductive effect of three fluorine atoms.[3] |
| logP | 1.5 - 2.5 | Increased lipophilicity due to fluorine substitution is a well-established principle.[1][3] |
| Appearance | Colorless to light yellow liquid | Typical for small, functionalized amines. |
| Solubility | Soluble in organic solvents (DCM, MeOH, THF). The amine functionality allows for salt formation (e.g., with HCl) to enhance aqueous solubility.[4] |
Proposed Synthetic Strategies
The synthesis of (1,3,3-Trifluorocyclobutyl)methanamine can be envisioned from commercially available or readily accessible cyclobutanone precursors. The following is a logical and robust proposed pathway.
Diagram 1: Proposed Retrosynthetic Analysis
Caption: Retrosynthesis of the target amine from a difluorocyclobutanone precursor.
Experimental Protocol: Reduction of (1,3,3-Trifluorocyclobutyl)carbonitrile
This protocol describes the final, critical step in the proposed synthesis: the reduction of the nitrile intermediate to the target primary amine. The self-validating nature of this protocol lies in the clear characterization steps to confirm product formation.
Materials:
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(1,3,3-Trifluorocyclobutyl)carbonitrile (1.0 eq)
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Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)
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Anhydrous tetrahydrofuran (THF), inhibitor-free
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Deionized water
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15% Aqueous sodium hydroxide (NaOH)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Diethyl ether or Dichloromethane (DCM)
Procedure:
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Setup: Under an inert atmosphere (Argon or Nitrogen), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
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Reagent Preparation: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (approx. 0.5 M concentration relative to hydride) in the reaction flask and cool the slurry to 0 °C using an ice-water bath.
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Nitrile Addition: Dissolve the (1,3,3-Trifluorocyclobutyl)carbonitrile (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10 °C.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC or GC-MS by quenching a small aliquot.
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Workup (Fieser method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
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'X' mL of deionized water (where X = grams of LiAlH₄ used).
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'X' mL of 15% aqueous NaOH.
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'3X' mL of deionized water.
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Filtration and Extraction: A granular white precipitate of aluminum salts should form. Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or DCM.
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Isolation: Combine the filtrate and washes. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (1,3,3-Trifluorocyclobutyl)methanamine.
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Purification and Validation: The crude product can be purified by distillation under reduced pressure. The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS analysis.
Anticipated Spectroscopic Signatures
Characterization of the final compound would rely on a combination of NMR and mass spectrometry techniques. The predicted spectra provide a clear fingerprint for structural validation.
Table 2: Predicted NMR and MS Data
| Technique | Predicted Chemical Shifts (δ) and Splitting Patterns | Rationale |
| ¹H NMR | 2.5 - 3.0 ppm (m, 4H, ring -CH₂-); 3.0 - 3.5 ppm (m, 2H, -CH₂NH₂); 1.2 - 1.8 ppm (br s, 2H, -NH₂) | The cyclobutane protons will form complex multiplets due to geminal, vicinal, and long-range H-F coupling. The aminomethyl protons will be downfield. The amine protons are typically broad and may exchange with trace water.[5] |
| ¹³C NMR | ~70-80 ppm (t, JCF ≈ 20-30 Hz, C1-F); ~115-125 ppm (t, JCF ≈ 250-280 Hz, C3-F₂); ~40-50 ppm (-CH₂NH₂); ~30-40 ppm (ring -CH₂-) | Carbons directly attached to fluorine will show large one-bond coupling constants (JCF) and appear as triplets.[6] |
| ¹⁹F NMR | Two distinct signals are expected: one for the C1-F and one for the C3-F₂. Both will exhibit complex splitting due to coupling with neighboring protons. | The two fluorine environments are chemically non-equivalent. |
| Mass Spec (EI) | M⁺ at m/z = 141. Key fragments: m/z = 122 ([M-F]⁺), m/z = 111 ([M-CH₂NH₂]⁺). | Fragmentation patterns will be dictated by the stability of the resulting carbocations and neutral losses. |
Applications in Drug Discovery and Chemical Biology
The true value of (1,3,3-Trifluorocyclobutyl)methanamine lies in its potential to solve common challenges in drug development. Its utility stems directly from its unique combination of structural features.
Diagram 2: From Structure to Pharmaceutical Advantage
Caption: Logical flow from structural features to desirable drug properties.
This building block is ideal for:
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Replacing Aromatic Rings: To escape flatland, reduce metabolic liabilities associated with arenes, and improve solubility.
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Probing SAR: Systematically modifying lead compounds to understand the impact of pKa, conformation, and lipophilicity on biological activity.
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Developing CNS-Targeted Agents: Where fine-tuning lipophilicity is critical for crossing the blood-brain barrier.[1]
Safety and Handling
As a functionalized amine, (1,3,3-Trifluorocyclobutyl)methanamine is expected to be corrosive and harmful. All handling should be performed by trained personnel in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).
Table 3: GHS Hazard Identification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[7] |
| Aquatic Hazard (Acute) | Category 3 | H402: Harmful to aquatic life |
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PPE: Wear safety goggles with side shields or a face shield, a flame-retardant lab coat, and chemically resistant gloves (e.g., nitrile or neoprene).[8]
-
First Aid:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]
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Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
-
Spill Management: Absorb spills with an inert, non-combustible material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9]
References
- Royal Society of Chemistry. (n.d.). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2011). SAFETY DATA SHEET.
- PubChem. (n.d.). (1-Ethyl-3,3-difluorocyclobutyl)methanamine.
- Iofina Chemical, Inc. (n.d.). SAFETY DATA SHEET.
- Vulcanchem. (n.d.). (1-(3-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine.
- Haufe, G. et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2015(29), 6466-6471.
- D'Souza, S. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC.
- Benchchem. (n.d.). Spectroscopic Analysis of N,N-Difluoromethanamine: A Comparative Guide.
- Echemi. (n.d.). 1-(3-Fluorophenyl)cyclopropanemethanamine Safety Data Sheets.
- Pharmachemical. (n.d.). The Role of 3-Fluorobenzylamine in Modern Drug Discovery.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methylamine.
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